![molecular formula C11H12N4O B2698162 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 1235256-40-2](/img/structure/B2698162.png)
2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide
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Overview
Description
The compound “2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide” is a heterocyclic compound. Heterocyclic compounds are well-known components of various biologically active compounds . Nitrogen-containing hetero aromatics, such as pyrazole and triazole, are known to impart biological activity .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized . Another synthesis involved a mixture of (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-dione and anhydrous K2CO3 in dry DMF solution .Molecular Structure Analysis
The molecular structure of “2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide” likely includes a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Scientific Research Applications
Chemistry and Properties
The chemistry of pyrazole and pyridine derivatives, including those similar to 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide, is rich and varied, offering a wide spectrum of chemical and physical properties. These compounds are recognized for their role in forming complex compounds with diverse spectroscopic, structural, magnetic, and electrochemical properties. Research has underscored the importance of exploring unknown analogues of such derivatives, suggesting potential interest in compounds like 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide for further investigation into their unique properties and applications (Boča, Jameson, & Linert, 2011).
Biological and Medicinal Applications
Pyrazole and pyridine derivatives are extensively utilized in medicinal chemistry due to their broad range of biological activities. They have been identified as crucial pharmacophores in the development of biologically active compounds, displaying anticancer, anti-inflammatory, antimicrobial, antiviral, and other significant medicinal properties. The synthesis of these derivatives often employs versatile methodologies, including condensation and cyclization, highlighting their importance in drug design and pharmaceutical research. This extensive range of biological activities points towards the potential of structurally related compounds, such as 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide, in contributing to the development of new therapeutic agents (Dar & Shamsuzzaman, 2015).
Synthetic Applications
The pyrazole core is a pivotal precursor in pharmaceutical industries due to its synthetic versatility and bioavailability. Research on pyranopyrimidine scaffolds, closely related to pyrazole derivatives, reveals their wide applicability in medicinal chemistry. The synthesis of these compounds involves various hybrid catalysts, suggesting that analogues like 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide could offer new pathways for the development of lead molecules in drug discovery processes (Parmar, Vala, & Patel, 2023).
Mechanism of Action
Target of Action
The primary target of the compound 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide interacts with its target, NAMPT, to activate it . This activation enhances the NAD+ salvage pathway, thereby increasing the availability of NAD+ for various biological processes .
Biochemical Pathways
The activation of NAMPT by 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide affects the NAD+ salvage pathway . This pathway is crucial for maintaining the cellular NAD+ pool, which is essential for various biological processes including metabolism and aging . The downstream effects of this activation include enhanced cellular metabolism and potentially slowed aging processes .
Pharmacokinetics
It is known that the compound shows potent nampt activity and has attenuated cyp direct inhibition (di) towards multiple cyp isoforms . This suggests that the compound may have good bioavailability and a favorable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the action of 2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide are primarily related to its activation of NAMPT and the subsequent enhancement of the NAD+ salvage pathway . This can lead to increased cellular metabolism and potentially slowed aging processes .
properties
IUPAC Name |
2-pyrazol-1-yl-N-(pyridin-4-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c16-11(9-15-7-1-4-14-15)13-8-10-2-5-12-6-3-10/h1-7H,8-9H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZQFAYNAYJCGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)acetamide |
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